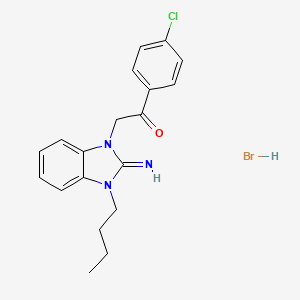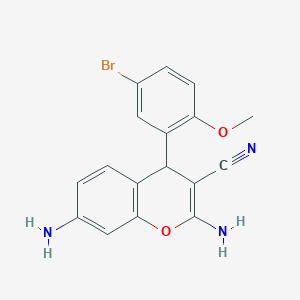
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile is an organic compound with a molecular formula of C18H13BrN4O2. It belongs to the class of chromene derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile is not well understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific molecular targets in cells.
Biochemical and Physiological Effects
Studies have shown that 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit the growth of Mycobacterium tuberculosis. In addition, the compound has been reported to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its broad-spectrum antimicrobial activity. It has also been found to exhibit anticancer and antitubercular activities, which make it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile. One area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This information could facilitate the development of more potent and selective derivatives of the compound. Another area of research is the evaluation of its efficacy and safety in animal models, which could provide important preclinical data for drug development. Finally, the synthesis of novel derivatives of 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile with improved properties could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile has been reported in the literature. The method involves the reaction of 5-bromo-2-methoxybenzaldehyde, malononitrile, and 2-amino-4,5-dimethoxybenzene in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a yellow solid after purification.
Scientific Research Applications
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biological activities, including antimicrobial, anticancer, and antitubercular activities. It has also been reported to possess antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-22-14-5-2-9(18)6-12(14)16-11-4-3-10(20)7-15(11)23-17(21)13(16)8-19/h2-7,16H,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIAJYXSRFAJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

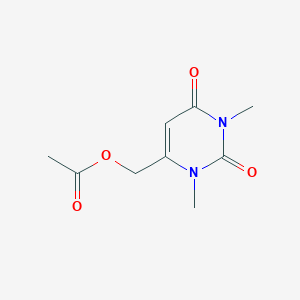
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)
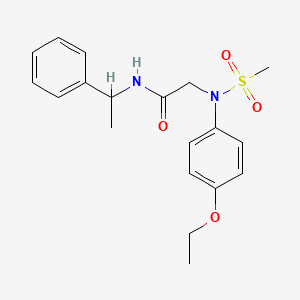
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
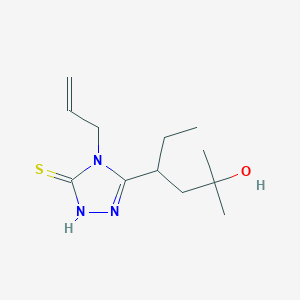
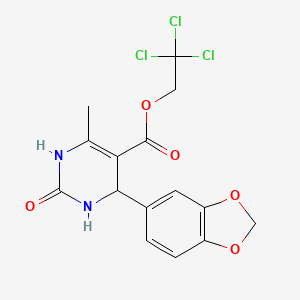
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)
![4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B5160695.png)
![1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine](/img/structure/B5160700.png)
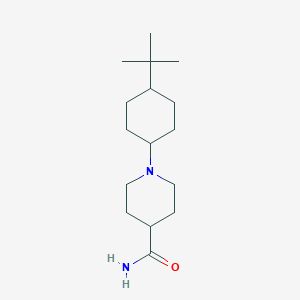
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
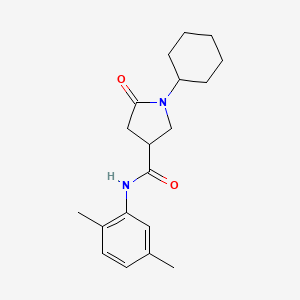
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)
